molecular formula C7H5F2NO2 B1428623 2,3-Difluoro-1-methyl-4-nitrobenzene CAS No. 932373-72-3

2,3-Difluoro-1-methyl-4-nitrobenzene

Cat. No.: B1428623
CAS No.: 932373-72-3
M. Wt: 173.12 g/mol
InChI Key: DQKUCXAFYAIKFJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene typically involves the nitration of 2,3-difluorotoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

2,3-Difluorotoluene+HNO3This compound+H2O\text{2,3-Difluorotoluene} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2,3-Difluorotoluene+HNO3​→this compound+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reaction monitoring and control systems helps in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

    Reduction: 2,3-Difluoro-1-methyl-4-aminobenzene.

    Substitution: 2,3-Dimethoxy-1-methyl-4-nitrobenzene (when methoxide is used).

Scientific Research Applications

2,3-Difluoro-1-methyl-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-methyl-4-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. For example, the electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to nucleophilic attack, while the fluorine atoms can stabilize certain reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of a methyl group.

    3,4-Difluoronitrobenzene: Similar structure but with fluorine atoms at different positions on the benzene ring.

Uniqueness

2,3-Difluoro-1-methyl-4-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The combination of fluorine atoms, a methyl group, and a nitro group provides a distinct set of properties that can be leveraged in various chemical and industrial processes.

Properties

IUPAC Name

2,3-difluoro-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKUCXAFYAIKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730031
Record name 2,3-Difluoro-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932373-72-3
Record name 2,3-Difluoro-1-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 2,3-difluoro-4-nitrophenylacetic acid and 2,3-difluoro-6-nitrophenylacetic acid from D16 (13.5 g) was dissolved in dimethylformamide (100 ml) and potassium carbonate (8.5 g) added. After stirring at 50° C. for 30 min the cooled solution was partitioned between aqueous hydrochloric acid and hexane. Drying (MgSO4), evaporation, and chromatography (0-5% ethyl acetate in hexane, 70 g silica column) gave 3.2 g of a 3:1 mixture of the title compound and 2,3-difluoro-6-nitrotoluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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